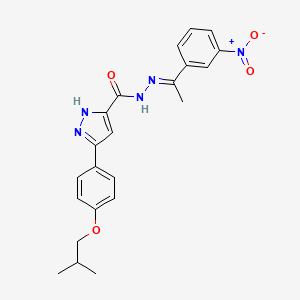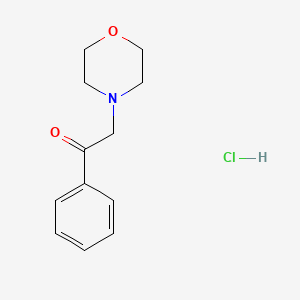
4-hydroxy-N-phenyl-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-phenyl-2-quinolinecarboxamide (laquinimod) is a chemical compound with the following properties:
Chemical Formula: C₁₆H₁₂N₂O₂
CAS Number: 22765-64-6
Linear Formula: C₁₆H₁₂N₂O₂
Laquinimod has been studied primarily for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). it’s essential to note that Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals, and analytical data for this product may not be available .
Preparation Methods
The synthesis of laquinimod involves several steps, with the final step being a high-yielding aminolysis reaction. Specifically:
Synthetic Route: The final step in laquinimod synthesis is the aminolysis reaction of an ester precursor with N-ethylaniline.
Reaction Conditions: Details of the specific reaction conditions are not provided here, but this step leads to the formation of laquinimod.
Chemical Reactions Analysis
Laquinimod may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. further research would be necessary to explore the specific reactions and their major products.
Scientific Research Applications
Laquinimod’s scientific research applications extend beyond its potential use in MS treatment:
Multiple Sclerosis: Laquinimod has been investigated as an oral drug for MS therapy. Its mechanism of action involves immunomodulation and neuroprotection.
Other Fields: While primarily studied in MS, laquinimod’s effects on other diseases or biological processes remain an area of ongoing research.
Mechanism of Action
Laquinimod’s mechanism of action is multifaceted:
Immunomodulation: It modulates immune responses, potentially reducing inflammation and autoimmunity.
Neuroprotection: Laquinimod may protect nerve cells and promote neural repair.
Comparison with Similar Compounds
Laquinimod stands out due to its unique properties. similar compounds include:
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-oxo-N-phenyl-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-14(18-13-9-5-4-8-12(13)15)16(20)17-11-6-2-1-3-7-11/h1-10H,(H,17,20)(H,18,19) |
InChI Key |
XAQWUVODURBTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,4-dichlorophenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006337.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12006338.png)




![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12006389.png)

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)
![(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006407.png)


